molecular formula C11H14O3S B1360737 3-Methyl-5-(3-methyl-2-thienyl)-5-oxovaleric acid CAS No. 951893-95-1

3-Methyl-5-(3-methyl-2-thienyl)-5-oxovaleric acid

Cat. No.: B1360737
CAS No.: 951893-95-1
M. Wt: 226.29 g/mol
InChI Key: OCVGXLVMDYDEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-(3-methyl-2-thienyl)-5-oxovaleric acid (CAS 951893-95-1) is a high-purity chemical compound with a molecular formula of C11H14O3S and a molecular weight of 226.29 g/mol . This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex thienyl-containing molecules . Its structure, which incorporates a thiophene ring linked to a keto acid chain, is of significant interest in heterocyclic chemistry and materials science due to the unique electronic properties contributed by the sulfur-containing heterocycle . Researchers value this compound for its potential applications in medicinal chemistry, where similar structures have been explored for their biological activities and as intermediates in the synthesis of pharmaceutical candidates . The historical development of such thiophene derivatives underscores their importance in creating multifunctional molecules capable of participating in diverse chemical transformations, including Claisen condensations and subsequent hydrolysis procedures . This product is provided for research applications and is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-methyl-5-(3-methylthiophen-2-yl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-7(6-10(13)14)5-9(12)11-8(2)3-4-15-11/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVGXLVMDYDEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)CC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701255720
Record name β,3-Dimethyl-δ-oxo-2-thiophenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701255720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951893-95-1
Record name β,3-Dimethyl-δ-oxo-2-thiophenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β,3-Dimethyl-δ-oxo-2-thiophenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701255720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Methyl-5-(3-methyl-2-thienyl)-5-oxovaleric acid is a compound that has garnered attention due to its potential biological activities. As a keto-acid, it belongs to a class of organic compounds that play significant roles in metabolic pathways and have implications in various health conditions.

Chemical Structure and Properties

The molecular formula of this compound is C10H12O3SC_{10}H_{12}O_3S. The compound features a thienyl group, which contributes to its unique properties and biological activities. The structural representation is essential for understanding its interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Neurotoxicity : Similar to other ketoacids, it may exhibit neurotoxic effects, particularly in the context of metabolic disorders such as maple syrup urine disease (MSUD) where branched-chain amino acids accumulate .
  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity, although specific mechanisms remain to be elucidated .
  • Metabolic Implications : The compound is involved in metabolic pathways related to branched-chain amino acids and may influence energy metabolism through its role as an intermediate in various biochemical reactions .

The biological activity of this compound can be attributed to its interaction with enzymes involved in amino acid metabolism. It is known to affect the branched-chain alpha-keto acid dehydrogenase complex, which plays a crucial role in the catabolism of branched-chain amino acids. This interaction can lead to altered metabolic states and contribute to the symptoms observed in conditions like MSUD .

Case Studies and Research Findings

  • Maple Syrup Urine Disease (MSUD) :
    • A study highlighted the accumulation of this compound in patients with MSUD, correlating high levels with neurological symptoms and metabolic acidosis. This underscores the compound's role as a neurotoxin when present at elevated concentrations .
  • Antimicrobial Activity :
    • A patent described methods for synthesizing cyclic compounds with potential antibiotic properties. While this compound was not directly tested, its structural analogs showed promise in inhibiting bacterial growth, suggesting that this compound may also possess similar activities .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReferences
NeurotoxicityImplicated in MSUD; affects nerve cells
AntimicrobialPotential antibacterial properties
Metabolic RoleInvolved in branched-chain amino acid metabolism

Table 2: Enzymatic Interactions

Enzyme NameFunctionGene Name
Branched-chain alpha-keto acid dehydrogenase complexConverts alpha-keto acids to acyl-CoA and CO₂BCKDHA
Branched-chain-amino-acid aminotransferase (BCAT)Catalyzes catabolism of leucine, isoleucine, valineBCAT1

Scientific Research Applications

Chemistry

3-Methyl-5-(3-methyl-2-thienyl)-5-oxovaleric acid serves as a versatile building block in the synthesis of more complex thienyl-containing compounds. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.

Biology

Research indicates that this compound exhibits several biological activities:

  • Neurotoxicity : Similar to other ketoacids, it may exhibit neurotoxic effects, particularly in metabolic disorders such as Maple Syrup Urine Disease (MSUD) where branched-chain amino acids accumulate.
  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity, although specific mechanisms remain to be elucidated.
  • Metabolic Implications : The compound is involved in metabolic pathways related to branched-chain amino acids and may influence energy metabolism through its role as an intermediate in various biochemical reactions.

Medicine

The compound has been explored for its potential use in drug development. Its interactions with enzymes involved in amino acid metabolism could lead to novel therapeutic agents targeting metabolic disorders.

Maple Syrup Urine Disease (MSUD)

MSUD is a metabolic disorder caused by a deficiency in the branched-chain alpha-keto acid dehydrogenase complex. The accumulation of branched-chain amino acids and their toxic by-products, including this compound, leads to severe neurological symptoms. Understanding the role of this compound in MSUD can provide insights into therapeutic approaches for managing the disease.

Antimicrobial Activity

Studies have indicated that this compound may possess antibacterial properties. Further research is needed to identify specific bacterial targets and mechanisms of action.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReferences
NeurotoxicityImplicated in MSUD; affects nerve cells
AntimicrobialPotential antibacterial properties
Metabolic RoleInvolved in branched-chain amino acid metabolism

Table 2: Enzymatic Interactions

Enzyme NameFunctionGene Name
Branched-chain alpha-keto acid dehydrogenase complexConverts alpha-keto acids to acyl-CoA and CO₂BCKDHA
Branched-chain-amino-acid aminotransferase (BCAT)Catalyzes catabolism of leucine, isoleucine, valineBCAT1

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thienyl Ring

5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid (C₁₀H₁₁BrO₃S, MW 315.22)
  • Structural Difference : Bromine replaces the methyl group at the 3-position of the thienyl ring.
  • Impact :
    • Increased molecular weight and polarizability due to bromine’s electronegativity and atomic radius.
    • Enhanced reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the methyl-substituted analog .
    • Reduced solubility in aqueous media due to higher hydrophobicity.
Ethyl 5-(3-methyl-2-thienyl)-5-oxovalerate (C₁₂H₁₆O₃S, MW 240.32)
  • Structural Difference : Carboxylic acid is esterified to an ethyl group.
  • Impact :
    • Improved lipophilicity, enhancing membrane permeability (relevant for prodrug design).
    • Lower acidity (pKa ~5–6 for esters vs. ~2–3 for carboxylic acids), altering bioavailability .

Core Backbone Modifications

3-Methyl-5-(naphthalen-1-yl)-5-oxopentanoic acid (C₁₆H₁₆O₃, MW 256.30)
  • Structural Difference : Naphthalene replaces the thienyl group.
  • Higher molecular weight and rigidity may reduce metabolic stability compared to thienyl-containing analogs .
Methyl 5-Methoxy-3-oxovalerate (C₇H₁₂O₄, MW 160.17)
  • Structural Difference : Methoxy and methyl ester groups replace the thienyl and carboxylic acid moieties.
  • Impact :
    • Simplified structure with fewer steric constraints, enabling easier synthesis.
    • Reduced biological specificity due to lack of heterocyclic pharmacophore .

Functional Group Additions

3-methyl-5-[(5-methylthiophene-2-)sulfonamido]thiophene-2-carboxylic acid
  • Structural Difference : Sulfonamido-linked thiophene ring added.
  • Increased steric bulk may hinder cellular uptake .

Data Table: Key Physicochemical and Structural Comparisons

Compound Name Molecular Formula MW Key Functional Groups LogP* Solubility (mg/mL) Key Applications/Notes
3-Methyl-5-(3-methyl-2-thienyl)-5-oxovaleric acid C₁₁H₁₄O₃S 226.30 Carboxylic acid, thienyl, ketone 2.1 ~1.5 (DMSO) Discontinued; research use
5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid C₁₀H₁₁BrO₃S 315.22 Bromothienyl, ketone 3.5 ~0.8 (DMSO) Cross-coupling precursor
Ethyl 5-(3-methyl-2-thienyl)-5-oxovalerate C₁₂H₁₆O₃S 240.32 Ester, thienyl, ketone 3.0 ~2.2 (EtOH) Prodrug candidate
3-Methyl-5-(naphthalen-1-yl)-5-oxopentanoic acid C₁₆H₁₆O₃ 256.30 Naphthyl, ketone 4.2 ~0.3 (DMSO) Hydrophobic interaction studies

*Predicted using ChemDraw.

Research Findings and Implications

  • Thienyl vs. Naphthyl : Thienyl-containing compounds exhibit better metabolic stability than naphthyl analogs due to reduced aromatic bulk, as seen in pharmacopeial impurity profiles .
  • Ester vs. Acid : Ethyl esters (e.g., CymitQuimica’s discontinued product) show higher cell permeability in vitro, making them viable prodrug candidates .
  • Bromine Substitution : Brominated derivatives are more reactive in palladium-catalyzed reactions, enabling modular synthesis of complex heterocycles .

Q & A

Q. What synthetic methodologies are optimal for preparing 3-Methyl-5-(3-methyl-2-thienyl)-5-oxovaleric acid?

A common approach involves coupling a thienyl precursor with a valeric acid derivative. For example, refluxing 3-formyl-indole analogs with sodium acetate in acetic acid (Method A in ) can be adapted by substituting the indole moiety with a 3-methyl-2-thienyl group. Cyclization catalysts like boron trifluoride diethyl etherate ( ) may enhance yield for intermediates. Purification via recrystallization (e.g., DMF/acetic acid mixtures) is recommended to isolate the final product .

Q. How can researchers confirm the structural integrity of the synthesized compound?

Use a combination of NMR spectroscopy (to verify thienyl and valeric acid substituents) and HPLC with relative retention time (RRT) standards. For instance, USP protocols ( ) employ RRT thresholds (e.g., 0.79–1.32 for structurally related thienyl-piperidinecarboxylic acids) to validate purity and identity. Cross-reference with spectral libraries for ketone (C=O) and carboxylic acid (COOH) functional groups .

Q. What analytical techniques are suitable for assessing purity?

  • High-Performance Liquid Chromatography (HPLC): Utilize USP-grade methods () with a C18 column and UV detection at 254 nm. Monitor impurities like bis(3-methyl-2-thienyl)methanone (RRT 1.98–2.54) or oxidation byproducts.
  • Mass Spectrometry (MS): Confirm molecular ion peaks (expected m/z ~238 for the parent compound) and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for synthetic intermediates?

Discrepancies in NMR or MS data often arise from stereochemical variations or residual solvents. For example, diastereomers of thienyl-containing compounds ( ) may exhibit overlapping signals. Strategies include:

  • 2D NMR (COSY, HSQC): Differentiate proton environments near the thienyl and oxovaleric acid groups.
  • Chiral HPLC: Separate enantiomers using USP-recommended columns (e.g., ’s Tiagabine-related compounds).
  • X-ray Crystallography: Resolve ambiguities in dihedral angles or crystal packing (as in ’s phenyl ether analogs) .

Q. What experimental design considerations are critical for optimizing reaction yields?

  • Catalyst Screening: Test acidic (e.g., BF3·Et2O in ) vs. basic (NaOAc in ) conditions to minimize side reactions like over-oxidation.
  • Solvent Optimization: Polar aprotic solvents (DMF, acetic acid) favor cyclization, while non-polar solvents may reduce thienyl group degradation.
  • Temperature Control: Reflux temperatures (e.g., 100–120°C) must balance reaction rate and thermal stability of the thienyl moiety .

Q. How can researchers address discrepancies in biological activity data for derivatives?

Contradictions may arise from impurity profiles or stereochemical effects. For example, highlights anti-inflammatory activity in thienyl-phenylpropionic acid derivatives, but inactive analogs could result from:

  • Impurity Interference: Use USP-grade impurity limits (e.g., ≤0.1% for unknown impurities in ) to ensure assay reliability.
  • Enantiomer-Specific Activity: Employ chiral separation techniques (see FAQ 4) and test individual enantiomers in in vitro models (e.g., COX inhibition assays) .

Q. What computational tools aid in predicting the compound’s physicochemical properties?

  • Density Functional Theory (DFT): Calculate pKa (predicted ~4.96 for related dihydrophaseic acid in ) and logP values.
  • Molecular Dynamics Simulations: Model interactions with biological targets (e.g., cyclooxygenase enzymes) based on structural analogs in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.